molecular formula C13H14N2O3 B1394388 4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester CAS No. 1229627-39-7

4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester

Cat. No.: B1394388
CAS No.: 1229627-39-7
M. Wt: 246.26 g/mol
InChI Key: HZEBLBZWKBJFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Chemical Reactions Analysis

4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester undergoes various chemical reactions, including:

Scientific Research Applications

4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and interfere with cellular processes, leading to their pharmacological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester can be compared with other benzimidazole derivatives, such as:

Properties

IUPAC Name

methyl 4-(2-methylbenzimidazol-1-yl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-9-14-11-5-3-4-6-12(11)15(9)8-10(16)7-13(17)18-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEBLBZWKBJFNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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